molecular formula C21H19FN6 B13627636 5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine

5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine

Cat. No.: B13627636
M. Wt: 374.4 g/mol
InChI Key: WSRZNMRSHUJOED-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK137 is a potent small-molecule inhibitor of B-cell lymphoma 6 (BCL6), a zinc finger transcriptional repressor. BCL6 plays a crucial role in normal immunity, autoimmunity, and certain types of lymphoma. GSK137 has shown significant in vivo activity, particularly in suppressing antibody responses in mice .

Preparation Methods

The synthesis of GSK137 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound has good solubility (128 μg/mL) and permeability (86 nM/s), which are critical for its pharmacokinetic profile .

Chemical Reactions Analysis

GSK137 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the BTB-POZ domain of BCL6, blocking the binding of corepressors such as the silencing mediator for retinoid or thyroid-hormone receptors (SMRT). This binding inhibits the transcriptional repression activity of BCL6 .

Mechanism of Action

GSK137 exerts its effects by binding to the lateral groove of the BTB-POZ domain of BCL6, antagonizing corepressor binding. This inhibition prevents BCL6 from repressing its target genes, thereby modulating immune responses and potentially affecting cancer cell survival .

Properties

Molecular Formula

C21H19FN6

Molecular Weight

374.4 g/mol

IUPAC Name

5-[(5S,7R)-3-fluoro-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine

InChI

InChI=1S/C21H19FN6/c1-12-13(5-3-9-24-12)19-10-18(27-21-16(22)11-25-28(19)21)14-4-2-6-17-15(14)7-8-20(23)26-17/h2-9,11,18-19,27H,10H2,1H3,(H2,23,26)/t18-,19+/m0/s1

InChI Key

WSRZNMRSHUJOED-RBUKOAKNSA-N

Isomeric SMILES

CC1=C(C=CC=N1)[C@H]2C[C@H](NC3=C(C=NN23)F)C4=C5C=CC(=NC5=CC=C4)N

Canonical SMILES

CC1=C(C=CC=N1)C2CC(NC3=C(C=NN23)F)C4=C5C=CC(=NC5=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.